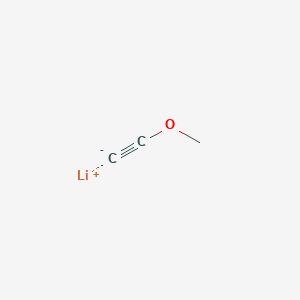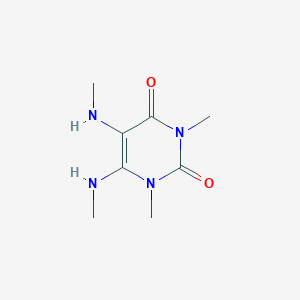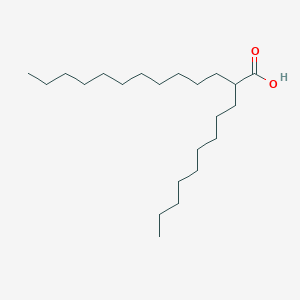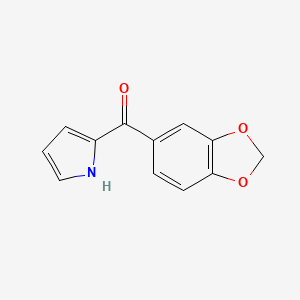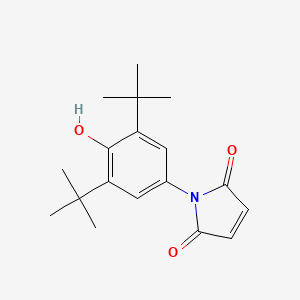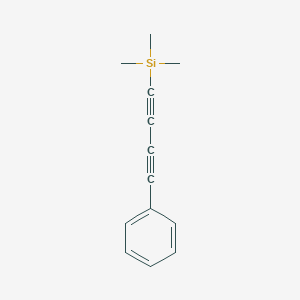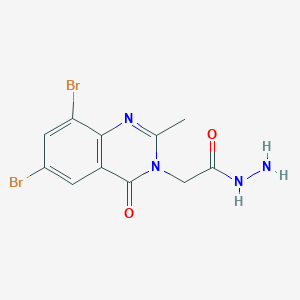
3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide typically involves multiple steps. One common method includes the reaction of 6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amines. Substitution reactions can result in a variety of functionalized quinazoline derivatives .
科学的研究の応用
3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
6,8-Dibromo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid: Similar in structure but lacks the hydrazide group.
2-Methyl-4-oxo-3(4H)-quinazolineacetic acid: Lacks the bromine atoms and hydrazide group.
Quinazoline derivatives: Various derivatives with different substituents on the quinazoline core.
Uniqueness
The presence of both bromine atoms and a hydrazide group in 3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide makes it unique compared to other similar compounds.
特性
CAS番号 |
40889-54-1 |
|---|---|
分子式 |
C11H10Br2N4O2 |
分子量 |
390.03 g/mol |
IUPAC名 |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C11H10Br2N4O2/c1-5-15-10-7(2-6(12)3-8(10)13)11(19)17(5)4-9(18)16-14/h2-3H,4,14H2,1H3,(H,16,18) |
InChIキー |
LODWVYBYTOJAJU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)
stannane](/img/structure/B14675285.png)
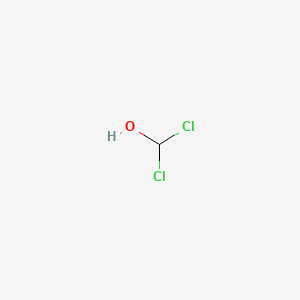
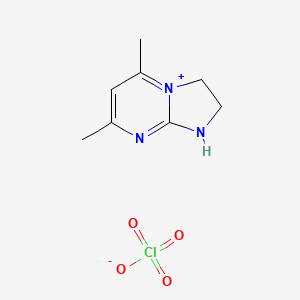

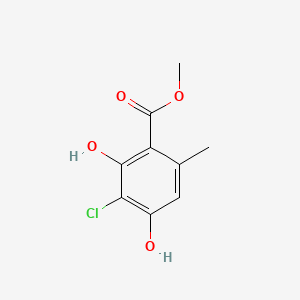
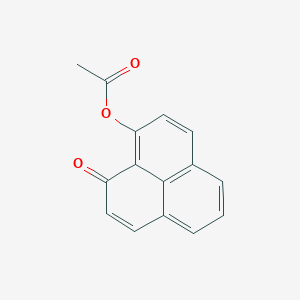
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
